ヒルステノン

概要

説明

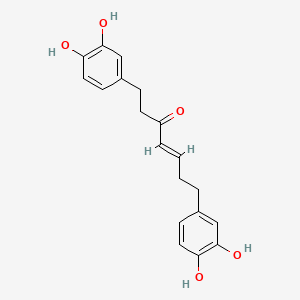

Dehydrohirsutanonol is a naturally occurring phenolic compound that belongs to the class of diarylheptanoids. It is isolated from various plant sources, including Alnus firma. This compound has garnered attention due to its potential therapeutic properties, particularly its anti-fibrotic activity, which makes it a promising candidate for treating liver fibrosis .

科学的研究の応用

Dehydrohirsutanonol has a wide range of scientific research applications:

作用機序

デヒドロヒルスタノンオールの作用機序には、様々な分子標的や経路との相互作用が関与しています。 主に以下の経路を通じてその効果を発揮します。

線維化経路の阻害: デヒドロヒルスタノンオールは、線維化に関与する酵素やシグナル伝達分子の活性を調節することで、線維症疾患の進行を抑制できます。

抗酸化活性: フリーラジカルを捕捉し、酸化ストレスを軽減することで、細胞の損傷から保護します。

類似化合物:

ヒルスタノン: 構造的特徴は似ていますが、生物活性が異なる別のジアリールヘプタノイドです。

クルクミン: 強力な抗炎症および抗酸化特性を持つ、よく知られたジアリールヘプタノイドです。

ジンゲロール: ショウガに含まれており、デヒドロヒルスタノンオールと構造的に類似しており、抗炎症および抗酸化効果を示します。

独自性: デヒドロヒルスタノンオールは、他の類似化合物ではそれほど顕著ではない、特異的な抗線維化活性を持つ点が特徴です。 線維化経路を調節する能力は、特に肝線維症の文脈において、治療研究のための貴重な化合物となっています。 .

生化学分析

Biochemical Properties

Hirsutenone interacts with various biomolecules in biochemical reactions. It has been found to inhibit Akt1/2, key proteins involved in cell survival and proliferation . This inhibition is achieved through direct binding in an adenosine triphosphate (ATP)-noncompetitive manner .

Cellular Effects

Hirsutenone has been shown to have potent effects on various types of cells. In human thyroid cancer cells, it led to potent cell proliferation inhibition and induced apoptotic effects . In ovarian carcinoma cell lines, hirsutenone enhanced the apoptotic effect of TRAIL, a protein that induces apoptosis in cancer cells .

Molecular Mechanism

Hirsutenone exerts its effects at the molecular level through several mechanisms. It causes CDDP-dependent apoptosis in chemoresistant cells by ubiquitin-proteasome-dependent X-linked inhibitor of apoptosis degradation and by enhancing the translocation of apoptosis-inducing factor from the mitochondria to the nucleus . This is influenced by upstream Akt activity, linking hirsutenone-dependent PI3K inhibition with downstream effects on apoptosis-inducing factor, X-linked inhibitor of apoptosis, and apoptosis .

Temporal Effects in Laboratory Settings

It has been found that hirsutenone led to potent cell proliferation inhibition along with reducing cancer colony formation in a dose-dependent manner .

Metabolic Pathways

It is known to inhibit the PI3K/Akt pathway, which plays a crucial role in cellular processes such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .

Subcellular Localization

Given its effects on mitochondrial function and its role in apoptosis, it is likely that it interacts with components of the mitochondria

準備方法

合成経路と反応条件: デヒドロヒルスタノンオールは、二次アルコールの酸化やアルケンのオゾン分解など、いくつかの方法で合成できます。 一般的な合成経路の1つは、グリニャール試薬を使用して目的のアルコールを生成し、その後酸化してケトンを得る方法です。 .

工業生産方法: デヒドロヒルスタノンオールの工業生産は、通常、植物源からの抽出に続き、クロマトグラフィーなどの精製プロセスが用いられます。 この方法のスケーラビリティは、植物材料の入手可能性と抽出および精製プロセスの効率性に依存します。 .

化学反応の分析

反応の種類: デヒドロヒルスタノンオールは、以下の化学反応を起こします。

酸化: 対応するケトンまたはアルデヒドへの変換。

還元: アルコールの生成。

置換: 求核試薬との反応で置換生成物を生成する。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化ホウ素ナトリウムと水素化アルミニウムリチウムは、頻繁に使用される還元剤です。

置換: アミンやチオールなどの求核試薬は、穏やかな条件で使用できます。

主な生成物: これらの反応から生成される主な生成物には、様々な置換ジアリールヘプタノイドが含まれており、導入された置換基に応じて異なる生物活性を示す可能性があります。 .

4. 科学研究への応用

デヒドロヒルスタノンオールは、広範囲にわたる科学研究に利用されています。

類似化合物との比較

Hirsutanone: Another diarylheptanoid with similar structural features but different biological activities.

Curcumin: A well-known diarylheptanoid with potent anti-inflammatory and antioxidant properties.

Gingerol: Found in ginger, it shares structural similarities with dehydrohirsutanonol and exhibits anti-inflammatory and antioxidant effects

Uniqueness: Dehydrohirsutanonol is unique due to its specific anti-fibrotic activity, which is not as prominent in other similar compounds. Its ability to modulate fibrotic pathways makes it a valuable compound for therapeutic research, particularly in the context of liver fibrosis .

特性

IUPAC Name |

(E)-1,7-bis(3,4-dihydroxyphenyl)hept-4-en-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O5/c20-15(8-5-14-7-10-17(22)19(24)12-14)4-2-1-3-13-6-9-16(21)18(23)11-13/h2,4,6-7,9-12,21-24H,1,3,5,8H2/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWHYFMQKJYFLCC-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCC=CC(=O)CCC2=CC(=C(C=C2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1CC/C=C/C(=O)CCC2=CC(=C(C=C2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00873736 | |

| Record name | Hirsutanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00873736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41137-87-5 | |

| Record name | Hirsutenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41137-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hirsutenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041137875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hirsutanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00873736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hirsutenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HIRSUTENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VQ04K2MMM5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

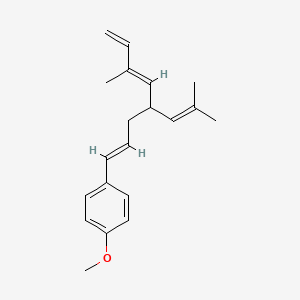

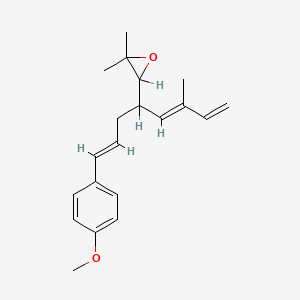

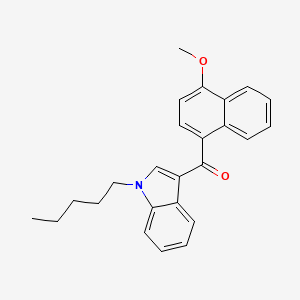

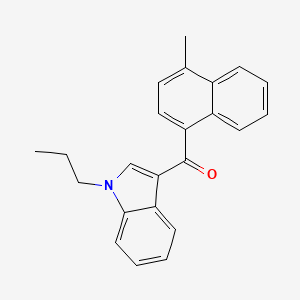

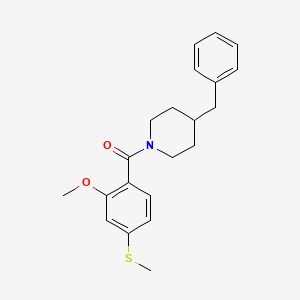

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-5-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B1673171.png)

![7-(hydroxymethyl)-3,4a,7,10a-tetramethyl-2,5,6,6a,8,9,10,10b-octahydro-1H-benzo[f]chromene-3-carbaldehyde](/img/structure/B1673172.png)